Anecortave Acetate

Description

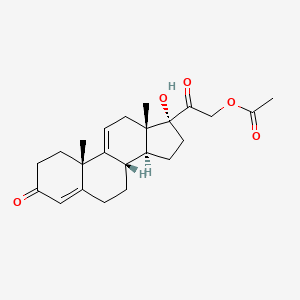

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h7,12,17,19,27H,4-6,8-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWPMEXLKGOSBF-GACAOOTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046805 | |

| Record name | Anecortave acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7753-60-8 | |

| Record name | Anecortave | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7753-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anecortave acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007753608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anecortave acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7753-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7753-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anecortave acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-α,21-dihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANECORTAVE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0PC411K4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anecortave Acetate: An In-Depth Technical Guide on its Anti-Angiogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anecortave acetate is a synthetic cortisene, a class of steroid derivatives specifically engineered to be devoid of significant glucocorticoid activity while retaining potent anti-angiogenic properties. Developed as an analog of cortisol, its structural modifications prevent the common side effects associated with corticosteroids, such as increased intraocular pressure. The primary mechanism of action of this compound is the inhibition of angiogenesis, the formation of new blood vessels, through a multi-faceted approach that downstream of the initial angiogenic stimuli. This technical guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Endothelial Cell Migration and Proliferation

The anti-angiogenic effect of this compound is primarily achieved by inhibiting the migration and proliferation of vascular endothelial cells, crucial steps in the formation of new blood vessels. This is accomplished by modulating the expression and activity of key proteins involved in extracellular matrix (ECM) remodeling and cell signaling.

Modulation of the Plasminogen Activator System

Downregulation of Matrix Metalloproteinases (MMPs)

Attenuation of Pro-Angiogenic Growth Factor Signaling

This compound has been shown to reduce the expression of key pro-angiogenic growth factors and their receptors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).[1][3][4] This suggests that this compound can interfere with the signaling pathways that initiate and sustain the angiogenic process. It is important to note that the direct molecular target of this compound has not been definitively identified, and its effects on these growth factor pathways are likely downstream consequences of its primary mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the mechanism of action of this compound.

| Experimental System | Treatment | Analyte | Fold Increase (vs. Control) | Time Point | Reference |

| Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM Anecortave Desacetate | PAI-1 mRNA | 1.6 | 2 hours | |

| Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM Anecortave Desacetate | PAI-1 Protein (in media) | 5.7 | 36 hours | |

| Rat Model of Retinopathy of Prematurity | Intravitreal this compound | PAI-1 mRNA | 6 to 9 | 24 to 72 hours |

Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Levels in a Rat Model of Oxygen-Induced Retinopathy

| Analyte | Time Point | % Reduction (vs. Vehicle Control) | p-value | Reference |

| Pro-MMP-9 | 1 day | 33% | <0.05 | |

| Active MMP-9 | 1 day | 55% | <0.02 | |

| Pro-MMP-9 | 6 days | 55% | <0.01 | |

| Pro-MMP-2 | 1 day | 39% | <0.05 | |

| Active MMP-2 | 1 day | 42% | <0.02 | |

| Pro-MMP-2 | 6 days | 50% | <0.05 | |

| Active MMP-2 | 6 days | 30% | <0.05 |

Table 3: Effect of this compound on Pro-Angiogenic Growth Factor and Receptor Expression in a Rat Model of Oxygen-Induced Retinopathy

| Analyte | % Reduction (vs. Vehicle Control) | Time Point | Reference |

| IGF-1 mRNA | 36.9% | Postnatal Day 20 | |

| IGF-1 Receptor mRNA | 50.5% | Postnatal Day 20 | |

| VEGF Protein | Significant decrease | 1 and 2 days post-oxygen exposure | |

| VEGF mRNA | 1.8-fold decrease | 6 days post-oxygen exposure |

Note: Specific IC50 or binding affinity values for the interaction of this compound with uPA or MMPs are not currently available in the published literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Signaling Pathways

References

Anecortave Acetate: A Technical Deep Dive into its Chemical Structure, Synthesis, and Angiostatic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anecortave acetate is a synthetic cortisene, a class of steroids structurally related to cortisol, that has been investigated for its potent antiangiogenic properties. Unlike corticosteroids, this compound is specifically designed to be devoid of significant glucocorticoid activity, thereby minimizing the associated side effects. Its primary therapeutic application has been explored in ophthalmology for the treatment of neovascular diseases such as wet age-related macular degeneration (AMD). This technical guide provides an in-depth overview of the chemical structure, synthesis, and the molecular signaling pathways through which this compound exerts its antiangiogenic effects.

Chemical Structure

This compound, with the IUPAC name [2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, is a C21 steroid derivative.[1] Key structural modifications from its parent compound, cortisol acetate, include the removal of the 11β-hydroxyl group and the introduction of a double bond between carbons 9 and 11. These changes are crucial for eliminating glucocorticoid receptor-mediated activity while retaining its angiostatic capabilities.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |

| CAS Number | 7753-60-8 | [4] |

| Molecular Formula | C₂₃H₃₀O₅ | |

| Molecular Weight | 386.48 g/mol | |

| SMILES | CC(=O)OCC(=O)C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@]43C)C)O | |

| Appearance | White to light yellow powder or crystal | |

| Purity | >98.0% (HPLC) | |

| Melting Point | 237.0 to 241.0 °C | |

| Optical Rotation | +123 to +133 deg (c=1, chloroform) |

Synthesis of this compound

The synthesis of this compound has been approached through various routes, primarily starting from readily available steroid precursors such as cortisol or 17-oxosteroids like androsta-4,9(11)-diene-3,17-dione. Below is a detailed description of a common synthetic pathway.

Experimental Protocol: Synthesis from a 17-Oxosteroid Intermediate

This protocol outlines a multi-step synthesis starting from a 17-oxosteroid.

Step 1: Formation of the Aldehyde Intermediate

-

Reaction: Condensation of the starting 17-oxosteroid (Compound 1) with 2-chlorovinyl ethyl ether.

-

Reagents and Conditions: n-Butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperature.

-

Outcome: A mixture of two isomeric aldehydes (Compound 2).

-

Quantitative Data: This step has been reported to proceed with a high yield of 91%.

Step 2: Acetate Formation

-

Reaction: Treatment of the aldehyde mixture (Compound 2) with acetic anhydride and anhydrous potassium acetate.

-

Reagents and Conditions: Dimethylformamide (DMF) at 106 °C.

-

Outcome: Formation of the corresponding acetate (Compound 3).

Step 3: Silyl Ether Formation

-

Reaction: Reaction of the acetate (Compound 3) with a reducing agent and a silylating agent.

-

Reagents and Conditions: Wilkinson's catalyst (RhCl(PPh₃)₃) and triethylsilane in methylene chloride at 45 °C for 4 hours.

-

Outcome: Yields the triethylsilyl ether (Compound 4) as a solid after crystallization from hexane.

Step 4: Final Oxidation to this compound

-

Reaction: Oxidation of the silyl ether (Compound 4).

-

Reagents and Conditions: 40% peracetic acid in toluene at low temperature, followed by quenching with sulfur dioxide in methanol (2M) and treatment with triethylamine (TEA).

-

Outcome: this compound.

Table 2: Summary of a Synthetic Route and Quantitative Data

| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 | 17-Oxosteroid | 2-chlorovinyl ethyl ether, n-BuLi, THF | Isomeric aldehydes | 91 | Not Reported |

| 2 | Isomeric aldehydes | Acetic anhydride, potassium acetate, DMF | Acetate intermediate | Not Reported | Not Reported |

| 3 | Acetate intermediate | RhCl(PPh₃)₃, triethylsilane, CH₂Cl₂ | Triethylsilyl ether | Not Reported | Not Reported |

| 4 | Triethylsilyl ether | Peracetic acid, toluene, SO₂/MeOH, TEA | This compound | Not Reported | >98.0 (HPLC) |

Note: Detailed quantitative data for each step of the synthesis is not consistently available in the public domain. The provided yield is for a specific, reported reaction.

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of this compound.

Signaling Pathways and Mechanism of Action

This compound's primary pharmacological effect is the inhibition of angiogenesis, the formation of new blood vessels. This is achieved through a multi-faceted mechanism that targets several key components of the angiogenic cascade.

The process of angiogenesis is initiated by pro-angiogenic signals, such as vascular endothelial growth factor (VEGF), which stimulate endothelial cells. This stimulation leads to the production and release of extracellular proteases, including urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs). These enzymes are crucial for degrading the basement membrane and the extracellular matrix, allowing endothelial cells to migrate and proliferate, ultimately forming new blood vessels.

This compound intervenes in this process at multiple points:

-

Inhibition of Proteolytic Enzymes: It has been shown to inhibit the expression and activity of MMPs (specifically MMP-2 and MMP-9) and uPA. By downregulating these critical enzymes, this compound prevents the breakdown of the extracellular matrix, thereby halting endothelial cell migration.

-

Modulation of VEGF Signaling: this compound can down-regulate the expression and production of VEGF. Its active metabolite, anecortave desacetate, also acts downstream of growth factor signaling by inhibiting VEGF-induced proliferation, migration, and differentiation of vascular endothelial cells.

Angiostatic Signaling Pathway of this compound

Caption: this compound's multi-target inhibition of angiogenesis.

Conclusion

This compound represents a significant development in the field of antiangiogenic therapies. Its unique chemical structure, devoid of glucocorticoid activity, offers a favorable safety profile for chronic use in ocular diseases. The synthesis of this compound can be achieved through multiple pathways, with the potential for high-yield production. Its mechanism of action, characterized by the simultaneous inhibition of multiple key steps in the angiogenic cascade, underscores its potential as a robust therapeutic agent. This in-depth technical guide provides a foundational understanding for researchers and professionals involved in the development of novel antiangiogenic drugs.

References

- 1. This compound | 7753-60-8 [amp.chemicalbook.com]

- 2. Safety of posterior juxtascleral depot administration of the angiostatic cortisene this compound for treatment of subfoveal choroidal neovascularization in patients with age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Portico [access.portico.org]

Anecortave Acetate: A Multifaceted Inhibitor of Angiogenesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of anecortave acetate, a synthetic cortisene derivative, and its significant role in the inhibition of angiogenesis. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of the compound's mechanism of action, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and novel visualizations of the involved signaling pathways.

This compound has demonstrated broad-based anti-angiogenic activity by targeting multiple pathways involved in the formation of new blood vessels.[1] Unlike targeted therapies that may focus on a single growth factor, this compound's multifaceted approach makes it a subject of considerable interest for pathologies characterized by aberrant neovascularization.

Mechanism of Action: A Multi-Pronged Attack on Angiogenesis

This compound's primary mechanism involves the modulation of key players in the angiogenic cascade. It has been shown to down-regulate the expression and production of crucial pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).[2] Furthermore, its active metabolite, anecortave desacetate, acts downstream of growth factor signaling to inhibit the proliferation, migration, and differentiation of vascular endothelial cells induced by VEGF.[2]

dot

Figure 1: this compound's Multifaceted Mechanism of Angiogenesis Inhibition.

Quantitative Analysis of Anti-Angiogenic Activity

The efficacy of this compound has been quantified in various preclinical and clinical models. The following tables summarize key findings, providing a clear comparison of its effects across different experimental setups.

| In Vitro and In Vivo Preclinical Studies | |

| Model | Key Findings |

| Rat Model of Oxygen-Induced Retinopathy (OIR) | Reduced VEGF protein levels at 1 and 2 days post-injection. 1.8-fold decrease in VEGF mRNA at 6 days post-exposure. |

| Hypoxic Rat Müller Cells | Dose-dependent reduction in VEGF concentration: 18% reduction with 1.0µM and 28% reduction with 10µM this compound. |

| LHßTAG Mouse Model of Retinoblastoma | Down-regulation of MMP-9 activity at 1 week post-injection. |

| Clinical Trial Data (24-Month Phase II/III Placebo-Controlled Study) | |

| Treatment Group | Percentage of Patients with Vision Stabilization (<3 logMAR line change) |

| This compound (15 mg) | 73% |

| Placebo | 47% |

| P-value | <0.05 |

Key Experimental Methodologies

The anti-angiogenic properties of this compound have been rigorously tested using a variety of established experimental models. This guide provides detailed protocols for three key assays: the Chick Chorioallantoic Membrane (CAM) assay, the Corneal Micropocket Assay, and in vitro endothelial cell proliferation and migration assays.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. A filter paper disc saturated with the test compound is placed on the CAM of a developing chicken embryo, and the effect on blood vessel growth is observed.

Protocol:

-

Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

-

On embryonic day 3, a small window is made in the shell to expose the CAM.

-

A sterile filter paper disc (approximately 5 mm in diameter) is impregnated with a solution of this compound in a suitable vehicle.

-

The disc is placed on the CAM, avoiding major blood vessels.

-

The window is sealed, and the egg is returned to the incubator for a specified period (typically 48-72 hours).

-

The CAM is then excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branches within a defined area around the disc.

dot

Figure 2: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Corneal Micropocket Assay

This in vivo assay assesses angiogenesis in the normally avascular cornea of an animal model, typically a rabbit or a mouse.

Protocol:

-

A small pocket is surgically created in the corneal stroma of an anesthetized animal.

-

A slow-release pellet containing a pro-angiogenic factor (e.g., bFGF or VEGF) and, in the test group, this compound is implanted into the pocket.

-

The eye is monitored over several days.

-

Angiogenesis is quantified by measuring the length and density of new blood vessels growing from the limbus towards the pellet.

In Vitro Endothelial Cell Proliferation and Migration Assays

These assays directly measure the effect of this compound on key endothelial cell functions.

Proliferation Assay (e.g., MTT or BrdU assay):

-

Human umbilical vein endothelial cells (HUVECs) are seeded in a 96-well plate.

-

After cell attachment, the medium is replaced with a medium containing various concentrations of this compound.

-

Cells are incubated for a defined period (e.g., 24-72 hours).

-

Cell proliferation is assessed using a standard method like the MTT assay, which measures metabolic activity, or a BrdU incorporation assay, which measures DNA synthesis.

Migration Assay (e.g., Boyden Chamber or Wound Healing Assay):

-

Boyden Chamber Assay: Endothelial cells are seeded in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., VEGF). This compound is added to the upper chamber. After incubation, the number of cells that have migrated through the membrane to the lower side is quantified.

-

Wound Healing Assay: A confluent monolayer of endothelial cells is "wounded" by creating a scratch. The cells are then treated with this compound, and the rate of wound closure due to cell migration is monitored and measured over time.

Signaling Pathway Visualizations

To further elucidate the molecular mechanisms of this compound, the following diagrams, generated using Graphviz, illustrate its impact on key signaling pathways.

dot

Figure 3: this compound's Impact on the VEGF Signaling Pathway.

dot

Figure 4: Modulation of Extracellular Matrix Remodeling by this compound.

This technical guide serves as a valuable resource for understanding the intricate mechanisms by which this compound inhibits angiogenesis. The presented data and experimental protocols provide a solid foundation for future research and development in the field of anti-angiogenic therapies.

References

A Technical Examination of Anecortave Acetate's Glucocorticoid Activity in Comparison to Cortisol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the glucocorticoid activity of anecortave acetate, a synthetically modified corticosteroid, benchmarked against cortisol, the primary endogenous glucocorticoid. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the distinct signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Comparison of Glucocorticoid Receptor Binding Affinity

The interaction with the glucocorticoid receptor (GR) is a primary determinant of a compound's glucocorticoid activity. The binding affinities of this compound, its active metabolite anecortave, cortisol, and the potent synthetic glucocorticoid dexamethasone are presented in Table 1.

| Compound | Receptor | Binding Affinity (K_i / K_d) | Cell Line / System | Reference |

| This compound | Glucocorticoid Receptor (GR) | K_i: 209 nM | Human HeLa S3 cells | [1] |

| Anecortave | Glucocorticoid Receptor (GR) | K_i: 160 nM | Human HeLa S3 cells | [1] |

| Cortisol | Glucocorticoid Receptor (GR) | K_d: 17.5 ± 1.7 nM | Human Mononuclear Leukocytes | [2][3] |

| Cortisol | Glucocorticoid Receptor (GR) | K_d: 24.6 ± 2.4 nM | Human Mononuclear Leukocytes | [2] |

| Dexamethasone | Glucocorticoid Receptor (GR) | K_i: 5.5 nM | Not Specified |

Key Insights:

-

This compound and its deacetylated form, anecortave, exhibit a significantly lower binding affinity for the glucocorticoid receptor compared to cortisol and the potent synthetic glucocorticoid, dexamethasone.

-

The dissociation constant (K_d) for cortisol's binding to the GR is in the low nanomolar range, indicating a high affinity. In contrast, the inhibition constant (K_i) for this compound is approximately 10- to 12-fold higher, suggesting a weaker interaction.

-

Dexamethasone, a well-established potent glucocorticoid, shows the highest affinity for the GR among the compounds listed.

Signaling Pathways and Mechanism of Action

The classical glucocorticoid signaling pathway initiated by cortisol involves binding to the cytoplasmic GR, leading to its translocation to the nucleus and modulation of gene expression through glucocorticoid response elements (GREs). This compound, however, was designed to be devoid of typical glucocorticoid receptor-mediated activity. Its primary mechanism is considered to be anti-angiogenic, acting downstream of the GR signaling cascade.

Cortisol-Mediated Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway for cortisol is depicted below. Upon binding cortisol, the glucocorticoid receptor translocates to the nucleus, where it can either activate or repress gene transcription.

Proposed Mechanism of this compound

While this compound can bind to the GR, its primary therapeutic effects are attributed to its anti-angiogenic properties, which are thought to occur through a mechanism distinct from classical glucocorticoid signaling. One study suggested that in the rabbit eye, this compound's effects on vascular leakage were reversible by the GR antagonist mifepristone, hinting at some level of GR involvement in its in vivo activity, possibly through conversion to an active glucocorticoid. However, it is generally considered to lack significant glucocorticoid activity.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This protocol outlines a common method to determine the binding affinity of a test compound for the glucocorticoid receptor.

Objective: To quantify the affinity of this compound and cortisol for the glucocorticoid receptor by measuring their ability to displace a radiolabeled or fluorescently labeled GR ligand.

Materials:

-

Purified human glucocorticoid receptor (full-length or ligand-binding domain)

-

Radiolabeled ([³H]-dexamethasone) or fluorescently labeled glucocorticoid tracer

-

Test compounds (this compound, cortisol)

-

Unlabeled dexamethasone (for determining non-specific binding)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6)

-

Scintillation vials and scintillation fluid (for radiolabeled assays) or microplates suitable for fluorescence polarization

-

Filtration apparatus with glass fiber filters (for radiolabeled assays)

-

Scintillation counter or fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compounds (this compound, cortisol) and unlabeled dexamethasone in the assay buffer.

-

Prepare a working solution of the radiolabeled or fluorescently labeled GR ligand in the assay buffer.

-

Prepare a working solution of the purified GR in the assay buffer.

-

-

Assay Setup:

-

In appropriate tubes or microplate wells, combine the assay buffer, the labeled GR ligand, and either the test compound, unlabeled dexamethasone (for non-specific binding), or buffer alone (for total binding).

-

Initiate the binding reaction by adding the purified GR to each tube or well.

-

-

Incubation:

-

Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

For Radioligand Assay: Rapidly filter the incubation mixture through glass fiber filters. The filters will retain the GR-ligand complex. Wash the filters with ice-cold assay buffer to remove unbound ligand.

-

For Fluorescence Polarization Assay: No separation step is required.

-

-

Detection:

-

For Radioligand Assay: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

For Fluorescence Polarization Assay: Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).

-

Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the labeled ligand and K_d is its dissociation constant.

-

Glucocorticoid Receptor Transactivation Reporter Gene Assay

This assay measures the functional ability of a compound to activate gene expression through the glucocorticoid receptor.

Objective: To determine the potency (EC₅₀) and efficacy of this compound and cortisol in activating a GR-responsive reporter gene.

Materials:

-

Mammalian cell line suitable for transfection (e.g., HEK293, HeLa, A549)

-

Expression vector for the human glucocorticoid receptor

-

Reporter vector containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase, β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds (this compound, cortisol)

-

Lysis buffer

-

Reporter gene assay system (e.g., luciferase assay substrate)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Culture and Transfection:

-

Plate the cells in multi-well plates and allow them to adhere.

-

Co-transfect the cells with the GR expression vector and the GRE-reporter vector using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound, cortisol) or vehicle control.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the appropriate lysis buffer.

-

-

Reporter Gene Assay:

-

Measure the reporter gene activity in the cell lysates using the corresponding assay system (e.g., add luciferase substrate and measure luminescence).

-

-

Data Analysis:

-

Normalize the reporter gene activity to a co-transfected control plasmid or total protein concentration.

-

Plot the normalized reporter activity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximum efficacy.

-

Conclusion

This compound exhibits a substantially lower binding affinity for the glucocorticoid receptor in comparison to cortisol. While designed to be devoid of classical glucocorticoid activity, some in vivo evidence suggests a potential for GR-mediated effects under specific conditions. Its primary, clinically relevant mechanism of action is considered to be anti-angiogenic, a pathway distinct from the direct genomic regulation characteristic of cortisol. The provided experimental protocols offer a framework for the quantitative assessment of these differences in both receptor binding and functional activity. This guide serves as a foundational resource for researchers investigating the nuanced pharmacology of this compound and its relationship with the glucocorticoid signaling pathway.

References

The Rise and Fall of an Angiostatic Cortisene: A Technical History of Anecortave Acetate

FOR IMMEDIATE RELEASE

Fort Worth, TX – Anecortave acetate, a novel angiostatic cortisene once poised to revolutionize the treatment of neovascular age-related macular degeneration (AMD), represents a compelling case study in drug discovery, development, and the unforeseen challenges of clinical translation. This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Chemical Synthesis

This compound emerged from research in the 1980s on "cortisenes," a class of steroid-like compounds with angiostatic properties but lacking the typical glucocorticoid activity that can lead to side effects like increased intraocular pressure.[1] Further investigation led to the identification of this compound, an analog of cortisol.[1] Its unique structure, achieved through specific chemical modifications—the removal of the 11-beta hydroxyl group, the addition of a double bond at the C9-11 position, and the addition of an acetate group at the C21 position—confers its antiangiogenic properties while eliminating glucocorticoid receptor-mediated activity.[1]

The synthesis of this compound can be achieved through various methods, one of which involves starting from a 17-oxosteroid.[2] Another approach derives it from cortisol by reducing the 11-beta hydroxyl group to form a double bond between carbons 9 and 11 and adding an acetate group to carbon 21.[2] A multi-step synthesis process starting from 9α-hydroxyandrost-4-ene-3,17-dione has also been described, involving several intermediates and chemical reactions to yield this compound.

Mechanism of Action: A Multi-faceted Approach to Angiogenesis Inhibition

This compound's primary therapeutic potential lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is a key pathological process in wet AMD. Unlike targeted therapies that inhibit a single growth factor, this compound was shown to act on multiple pathways involved in neovascularization.

Preclinical and Clinical Development

Preclinical Evaluation

This compound demonstrated broad anti-angiogenic activity in numerous preclinical models of neovascularization across different species and various inducers of new blood vessel growth. These studies established the compound's potential for treating ocular neovascular diseases.

Clinical Trials and Pharmacokinetics

The clinical development of this compound, branded as Retaane®, was primarily led by Alcon. The drug was formulated as a depot suspension for posterior juxtascleral administration, a novel delivery method designed to provide sustained drug release to the choroid and retina for up to six months, thereby reducing the frequency of administration and the risks associated with intraocular injections.

This compound is rapidly hydrolyzed by esterases to its pharmacologically active metabolite, anecortave desacetate. Following a 15 mg posterior juxtascleral depot administration in AMD patients, low levels of this compound metabolites were detectable in the plasma for approximately two weeks.

Several key clinical trials evaluated the safety and efficacy of this compound for wet AMD:

-

C-98-03 (Dose-Response Monotherapy Study): This double-masked, placebo-controlled study enrolled 128 patients with subfoveal exudative AMD. Patients received this compound (3 mg, 15 mg, or 30 mg) or a placebo via posterior juxtascleral depot every six months for 24 months. The 15 mg dose was found to be statistically superior to placebo in preserving visual acuity at 24 months.

-

C-01-99 (Pivotal Study versus Visudyne® PDT): This non-inferiority study compared this compound 15 mg to photodynamic therapy (PDT) with verteporfin in 530 patients with exudative AMD. At 12 months, there was no statistically significant difference in the preservation of vision between the two groups.

-

This compound Risk Reduction Trial (AART) (C-02-60): This large-scale trial was designed to evaluate the efficacy of this compound (15 mg or 30 mg) in preventing the progression of non-exudative (dry) AMD to the exudative (wet) form in high-risk patients. The study enrolled over 2,500 patients who were to be treated every six months for 48 months.

| Clinical Trial | Phase | Number of Patients | Treatment Arms | Key Findings |

| C-98-03 | II/III | 128 | This compound (3 mg, 15 mg, 30 mg) vs. Placebo | At 24 months, 15 mg this compound was superior to placebo in preserving vision (73% vs. 47% of patients maintained vision, p≤0.05). |

| C-01-99 | III | 530 | This compound (15 mg) vs. Verteporfin PDT | At 12 months, no statistically significant difference in vision preservation (45% in anecortave group vs. 49% in PDT group, p>0.05). |

| AART (C-02-60) | III | >2500 | This compound (15 mg, 30 mg) vs. Sham | The trial was terminated in 2008 due to lack of efficacy. |

Experimental Protocols

Posterior Juxtascleral Depot (PJD) Administration: This procedure involved the use of a specially designed curved cannula to deliver the this compound depot suspension onto the sclera near the macula. This method aimed to create a long-lasting drug reservoir, minimizing the need for frequent intraocular injections.

In Vitro Angiogenesis Assays:

-

uPA and MMP Inhibition Assays: The effect of this compound on urokinase plasminogen activator and matrix metalloproteinases was likely assessed using commercially available or in-house developed enzyme activity assays. These assays typically involve incubating the enzymes with their respective substrates in the presence or absence of the test compound and measuring the resulting product formation, often through colorimetric or fluorometric detection.

Regulatory Status and Discontinuation

Despite promising early clinical data, the development of this compound faced significant setbacks. In 2007, Alcon received an approvable letter from the U.S. Food and Drug Administration (FDA) for Retaane® for the treatment of wet AMD, but final approval was contingent on an additional clinical study. However, the landscape of AMD treatment was rapidly evolving with the advent of highly effective anti-VEGF therapies.

Ultimately, in 2008, Alcon announced the termination of the AART trial after an interim analysis showed a lack of efficacy in preventing the progression from dry to wet AMD. Subsequently, the development of this compound for AMD was discontinued. The drug was also investigated for reducing intraocular pressure in glaucoma, but this development was also halted.

Conclusion

This compound represents a scientifically intriguing molecule with a rational design and a multi-targeted mechanism of action. Its development showcased innovation in both pharmacology and drug delivery. However, its journey also underscores the inherent risks and high bar for efficacy in a rapidly advancing therapeutic area. While this compound did not ultimately reach the market for AMD, the extensive research conducted has contributed valuable knowledge to the field of angiogenesis inhibition and ocular drug delivery, serving as an important lesson for future drug development endeavors.

References

Anecortave Acetate's Impact on Vascular Endothelial Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anecortave acetate, a synthetically modified cortisene, has demonstrated significant anti-angiogenic properties, positioning it as a compound of interest in pathologies characterized by excessive blood vessel growth. A crucial aspect of its mechanism of action is the inhibition of vascular endothelial cell migration, a fundamental step in the formation of new vasculature. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the impact of this compound on vascular endothelial cell migration.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and highly regulated process essential for development, reproduction, and wound healing. However, dysregulated angiogenesis is a hallmark of numerous diseases, including cancer, diabetic retinopathy, and age-related macular degeneration. Vascular endothelial cell migration is a critical and early event in the angiogenic cascade, involving the directed movement of endothelial cells in response to pro-angiogenic signals. This compound and its active metabolite, anecortave desacetate, have emerged as potent inhibitors of this process, acting on multiple signaling pathways and molecular effectors. This guide will detail the current understanding of how this compound modulates endothelial cell migration, providing researchers with the necessary information to design and interpret experiments in this area.

Molecular Mechanism of Action

This compound exerts its inhibitory effect on vascular endothelial cell migration through a multi-faceted approach, primarily by interfering with the proteolytic machinery required for extracellular matrix (ECM) degradation and by modulating key pro-angiogenic signaling pathways.

Inhibition of Proteolytic Enzymes

The migration of endothelial cells through the basement membrane and surrounding stroma is dependent on the activity of matrix metalloproteinases (MMPs) and the urokinase plasminogen activator (uPA) system. This compound has been shown to down-regulate the activity of these critical proteases.

-

Matrix Metalloproteinases (MMPs): Specifically, this compound reduces the levels of active MMP-2 and MMP-9, two key gelatinases involved in the degradation of type IV collagen, a major component of the basement membrane.

-

Urokinase Plasminogen Activator (uPA): this compound also inhibits the expression of uPA, which is responsible for converting plasminogen to plasmin, a broad-spectrum protease that can degrade various ECM components and activate pro-MMPs.

Upregulation of Protease Inhibitors

In addition to directly inhibiting proteolytic enzymes, this compound promotes the expression of their natural inhibitors.

Modulation of Pro-Angiogenic Signaling

This compound also targets the upstream signaling pathways that drive endothelial cell migration.

-

Vascular Endothelial Growth Factor (VEGF): A key driver of angiogenesis, VEGF stimulates endothelial cell proliferation, survival, and migration. This compound has been shown to reduce the expression of VEGF and its receptors, thereby dampening the primary signal for migration.

-

Insulin-like Growth Factor 1 (IGF-1): this compound also down-regulates the expression of IGF-1 and its receptor, another important pathway implicated in promoting angiogenesis.[1][2]

The interplay of these mechanisms results in a potent blockade of endothelial cell migration, a cornerstone of this compound's anti-angiogenic effect.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound and its active metabolite, anecortave desacetate, on key molecular players in vascular endothelial cell migration.

| Table 1: Effect of Anecortave Desacetate on PAI-1 Expression in Human Retinal Microvascular Endothelial Cells (HRMECs) in vitro | |

| Treatment | Fold Increase in PAI-1 mRNA (peak at 2 hours) |

| 100 µM Anecortave Desacetate | 1.6-fold |

| Treatment | Fold Increase in PAI-1 Protein (peak at 36 hours) |

| 100 µM Anecortave Desacetate | 5.7-fold |

| Data from quantitative PCR and Western blot analysis. |

| Table 2: Effect of this compound on MMP Activity in a Rat Model of Retinopathy of Prematurity (in vivo) | ||

| Enzyme | Time Point | % Reduction in Activity vs. Vehicle Control |

| Pro-MMP-9 | 1 day post-injection | 33% |

| Active MMP-9 | 1 day post-injection | 55% |

| Pro-MMP-9 | 6 days post-injection | 55% |

| Pro-MMP-2 | 1 day post-injection | 39% |

| Active MMP-2 | 1 day post-injection | 42% |

| Pro-MMP-2 | 6 days post-injection | 50% |

| Active MMP-2 | 6 days post-injection | 30% |

| Data from gel zymography. |

| Table 3: Effect of this compound on VEGF Expression | ||

| Model System | Treatment | Effect on VEGF |

| Hypoxic Rat Müller Cells (in vitro) | 1.0 µM this compound | 18% reduction in VEGF concentration |

| Hypoxic Rat Müller Cells (in vitro) | 10 µM this compound | 28% reduction in VEGF concentration |

| Rat Model of Oxygen-Induced Retinopathy (in vivo) | This compound Injection | Significant decrease in retinal VEGF protein at 1 and 2 days post-exposure |

| Rat Model of Oxygen-Induced Retinopathy (in vivo) | This compound Injection | 1.8-fold decrease in VEGF mRNA at 6 days post-exposure |

| Data from ELISA and real-time RT-PCR. |

Experimental Protocols

Detailed methodologies for key experiments used to assess the effect of this compound on vascular endothelial cell migration are provided below.

Boyden Chamber Migration Assay

This assay is used to quantify the chemotactic migration of endothelial cells towards a chemoattractant.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line

-

Endothelial cell basal medium (EBM) supplemented with 0.1% Bovine Serum Albumin (BSA)

-

Chemoattractant (e.g., VEGF, 20 ng/mL)

-

This compound or anecortave desacetate at various concentrations

-

Calcein AM or other fluorescent dye for cell labeling

-

Fibronectin or collagen to coat the membranes

Protocol:

-

Membrane Coating: Coat the lower surface of the polycarbonate membranes with fibronectin (10 µg/mL) or collagen (50 µg/mL) and incubate for at least 2 hours at 37°C.

-

Cell Preparation: Culture HUVECs to 80-90% confluency. The day before the assay, starve the cells in EBM with 0.1% BSA for 18-24 hours.

-

Assay Setup:

-

In the lower chamber of the Boyden apparatus, add EBM with 0.1% BSA containing the chemoattractant (e.g., VEGF).

-

In the upper chamber, add the starved HUVECs (e.g., 5 x 10^4 cells/well) resuspended in EBM with 0.1% BSA.

-

Add different concentrations of this compound or anecortave desacetate to the upper chamber along with the cells. Include a vehicle control.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours.

-

Cell Staining and Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with a fluorescent dye like Calcein AM.

-

Count the number of migrated cells in several high-power fields under a fluorescence microscope.

-

Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

-

Scratch Wound Healing Assay

This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound" or scratch.

Materials:

-

24-well plates

-

HUVECs or other relevant endothelial cell line

-

Complete endothelial cell growth medium (EGM)

-

Sterile 200 µL pipette tip

-

This compound or anecortave desacetate at various concentrations

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed HUVECs in 24-well plates and grow them until they form a confluent monolayer.

-

Wound Creation: Create a linear scratch in the center of each well using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Replace the PBS with EGM containing different concentrations of this compound or anecortave desacetate. Include a vehicle control well.

-

Image Acquisition: Immediately after adding the treatment, capture an image of the scratch in each well (time 0). Mark the position of the image acquisition for subsequent time points.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

-

Time-Lapse Imaging: Capture images of the same scratch area at regular intervals (e.g., 6, 12, and 24 hours).

-

Data Analysis:

-

Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure or the percentage of the open area remaining at each time point for each treatment condition.

-

Compare the migration rates in the this compound-treated wells to the vehicle control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described.

References

Pharmacological Profile of Anecortave Acetate: A Technical Guide

Executive Summary

Anecortave acetate is a synthetic cortisene, structurally derived from cortisol acetate, engineered to function as a potent angiogenesis inhibitor while being devoid of significant glucocorticoid receptor-mediated activity.[1][2] Developed primarily for the treatment of exudative (wet) age-related macular degeneration (AMD), its mechanism centers on modulating the extracellular environment to prevent the formation and proliferation of new blood vessels.[1] this compound is a prodrug, rapidly converted to its active metabolite, anecortave desacetate. Its anti-angiogenic effect is broad, acting downstream of multiple growth factor signals to inhibit key steps in the neovascularization cascade, primarily through the regulation of extracellular proteases.[2][3] Clinical trials have evaluated its efficacy when administered as a posterior juxtascleral depot (PJD), a method designed to provide sustained drug delivery to the choroid and retina.

Mechanism of Action

This compound's primary pharmacological effect is the inhibition of angiogenesis. Unlike targeted therapies that block a single growth factor, it acts downstream at a crucial step common to multiple angiogenic pathways: the degradation of the extracellular matrix (ECM). This process is essential for the migration and proliferation of vascular endothelial cells, which are foundational steps in forming new blood vessels.

The key mechanisms include:

-

Inhibition of Proteolytic Enzymes: The active metabolite, anecortave desacetate, inhibits the activity of matrix metalloproteinases (MMPs) and the urokinase plasminogen activator (uPA) system. These enzymes are critical for breaking down the basement membrane and ECM, allowing endothelial cells to move into tissue stroma.

This multi-faceted mechanism allows this compound to inhibit neovascularization induced by a variety of different angiogenic factors.

References

Anecortave Acetate: A Modulator of Extracellular Matrix Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anecortave acetate, a synthetic cortisene derivative, has demonstrated significant anti-angiogenic properties by modulating the intricate processes of extracellular matrix (ECM) degradation. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, with a particular focus on its impact on key enzymatic players in ECM turnover. This document summarizes quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and development in the fields of ophthalmology and other pathologies characterized by aberrant ECM remodeling.

Introduction

The extracellular matrix (ECM) is a dynamic scaffold crucial for tissue architecture and cellular function. Its degradation is a tightly regulated process, primarily mediated by a family of enzymes known as matrix metalloproteinases (MMPs).[1] Dysregulation of ECM degradation is a hallmark of various pathological conditions, including neovascular diseases like wet age-related macular degeneration (AMD).[2][3] this compound has emerged as a therapeutic candidate that inhibits angiogenesis not by targeting specific growth factors, but by preventing the breakdown of the ECM, a critical step for endothelial cell migration and new blood vessel formation.[4][5] This document elucidates the core mechanisms of this compound's action on the ECM.

Mechanism of Action: Inhibition of ECM Degradation

Downregulation of Matrix Metalloproteinases (MMPs)

Studies have demonstrated that this compound significantly reduces the levels of both pro- and active forms of MMP-2 and MMP-9, two critical gelatinases involved in the degradation of type IV collagen, a major component of basement membranes. This inhibition of MMPs is a key factor in preventing the initial breakdown of the ECM required for endothelial cell invasion.

Upregulation of Plasminogen Activator Inhibitor-1 (PAI-1)

Impact on the VEGF Signaling Cascade

In addition to its direct effects on ECM-degrading enzymes, this compound has been found to down-regulate the expression of vascular endothelial growth factor (VEGF). VEGF is a potent pro-angiogenic factor that can also stimulate the production of MMPs by endothelial cells. By reducing VEGF levels, this compound further contributes to the inhibition of ECM degradation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on markers of ECM degradation.

| Time Point | PAI-1 mRNA Expression (Fold Increase vs. Control) | PAI-1 Protein Level in Media (Fold Increase vs. Control) |

| 2 hours | 1.6 | - |

| 36 hours | - | 5.7 |

Table 2: Effect of this compound on MMP Levels in a Rat Model of Retinopathy of Prematurity

| Time Point Post-Injection | Pro-MMP-9 Reduction (%) | Active MMP-9 Reduction (%) | Pro-MMP-2 Reduction (%) | Active MMP-2 Reduction (%) |

| 1 Day | 33% (p<0.05) | 55% (p<0.02) | 39% (p<0.05) | 42% (p<0.02) |

| 6 Days | 55% (p<0.01) | - | 50% (p<0.05) | 30% (p<0.05) |

Table 3: Effect of this compound on VEGF Levels

| Model | Treatment | Outcome |

| Rat Model of Oxygen-Induced Retinopathy | This compound Injection | Significant decrease in retinal VEGF protein at 1 and 2 days post-exposure. |

| 1.8-fold decrease in VEGF mRNA at 6 days post-exposure. | ||

| Hypoxic Rat Müller Cells | 1.0 µM this compound | 18% reduction in VEGF concentration in conditioned medium. |

| 10 µM this compound | 28% reduction in VEGF concentration in conditioned medium. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Analysis of PAI-1 Expression in HRMECs

-

Cell Culture: Human retinal microvascular endothelial cells (HRMECs) were cultured in serum-free medium supplemented with 25 ng/ml VEGF.

-

Treatment: Cells were treated with 100 µM anecortave desacetate (the active metabolite of this compound) or a vehicle control (PEG, EtOH, saline).

-

Sample Collection: Cell lysates and medium samples were collected at various time points up to 36 hours post-treatment.

-

Analysis:

In Vivo Analysis of MMP Activity in a Rat Model of Retinopathy of Prematurity (ROP)

-

Animal Model: Newborn Sprague-Dawley rats were exposed to alternating 50% and 10% oxygen every 24 hours for 14 days to induce ROP.

-

Treatment: On day 14, animals received an intravitreal injection of a 10% this compound suspension or a vehicle control.

-

Sample Collection: Rats were sacrificed at 1 and 6 days post-injection, and their retinas were collected.

-

Analysis:

-

Gel Zymography: Retinal lysates were analyzed by gel zymography to determine the activity of MMP-2 and MMP-9.

-

Analysis of VEGF Expression

-

In Vivo (Rat OIR Model):

-

Animal Model and Treatment: As described in section 4.2.

-

Sample Collection: Retinas were harvested at 0, 1, 2, 4, and 6 days post-oxygen exposure.

-

Analysis:

-

ELISA: VEGF protein concentrations in whole retinal lysates were measured.

-

Real-Time RT-PCR: Retinal VEGF mRNA levels were quantified.

-

-

-

In Vitro (Hypoxic Rat Müller Cells):

-

Cell Culture: Rat Müller cells were grown to 70-80% confluency.

-

Treatment: Cells were treated with 0.1 µM–10 µM this compound or vehicle under hypoxic conditions (<2% oxygen) for 24 hours.

-

Analysis:

-

ELISA: VEGF concentrations in the culture medium were measured.

-

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of this compound in inhibiting ECM degradation.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mechanism of action of the angiostatic cortisene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Targets of Anecortave Acetate in Neovascularization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anecortave acetate, a synthetic cortisene, is an angiostatic agent that has been investigated for its potential in treating neovascular diseases of the eye, particularly exudative age-related macular degeneration (AMD).[1][2] Unlike typical corticosteroids, this compound is designed to be devoid of significant glucocorticoid activity, thereby minimizing side effects such as increased intraocular pressure.[3] Its mechanism of action is multifactorial, targeting several key processes in the angiogenic cascade.[4] This technical guide provides an in-depth overview of the molecular targets of this compound in neovascularization, supported by quantitative data from key studies and detailed experimental protocols.

Core Molecular Targets and Mechanisms of Action

This compound exerts its anti-angiogenic effects by modulating multiple signaling pathways and molecular players crucial for the formation of new blood vessels. Its primary mechanisms revolve around the inhibition of extracellular matrix degradation, downregulation of pro-angiogenic growth factors, and the promotion of anti-angiogenic factors.

Modulation of the Urokinase Plasminogen Activator (uPA) System

A key action of this compound is the disruption of the proteolytic cascade required for endothelial cell migration and invasion.[1] This is primarily achieved by targeting the urokinase plasminogen activator (uPA) system. This compound inhibits the expression and activity of uPA, an enzyme that converts plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM).

Inhibition of Matrix Metalloproteinases (MMPs)

In addition to the uPA system, this compound also targets matrix metalloproteinases (MMPs), another family of enzymes essential for ECM remodeling during angiogenesis. Studies have demonstrated that this compound can inhibit the activity of several MMPs, including MMP-2 and MMP-9. This inhibition further contributes to the stabilization of the ECM and prevents endothelial cell invasion.

Downregulation of Pro-Angiogenic Growth Factors and their Receptors

This compound has been shown to reduce the expression of key pro-angiogenic growth factors and their receptors, thereby dampening the initial stimuli for neovascularization.

-

Vascular Endothelial Growth Factor (VEGF): this compound can decrease the production of VEGF, a potent mitogen and permeability factor for endothelial cells. It has been observed to inhibit the transcription of VEGF mRNA and reduce VEGF protein levels. Furthermore, it can downregulate the expression of VEGF receptor-2 (VEGFR2), the primary signaling receptor for VEGF in angiogenesis.

-

Insulin-like Growth Factor-1 (IGF-1): this compound also reduces the expression of IGF-1 and its receptor (IGF-1R). This is significant as the IGF-1/IGF-1R system is implicated in ocular angiogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on its key molecular targets as reported in various preclinical studies.

| Parameter | Experimental Model | Treatment | Result | Reference |

| PAI-1 mRNA Levels | Rat Model of Retinopathy of Prematurity (ROP) | Intravitreal injection of this compound | 6- to 9-fold increase in 24 to 72 hours | |

| PAI-1 mRNA Expression | Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM anecortave desacetate | 1.6-fold peak increase at 2 hours | |

| PAI-1 Protein Levels | Human Retinal Microvascular Endothelial Cells (HRMECs) | 100 µM anecortave desacetate | 5.7-fold peak increase at 36 hours |

Table 2: Effect of this compound on Matrix Metalloproteinases (MMPs)

| Parameter | Experimental Model | Treatment | Result | Reference |

| Pro-MMP-9 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 33% reduction at 1 day post-injection | |

| Active MMP-9 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 55% reduction at 1 day post-injection | |

| Pro-MMP-9 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 55% reduction at 6 days post-injection | |

| Pro-MMP-2 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 39% reduction at 1 day post-injection | |

| Active MMP-2 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 42% reduction at 1 day post-injection | |

| Pro-MMP-2 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 50% reduction at 6 days post-injection | |

| Active MMP-2 Levels | Rat Model of ROP | Intravitreal injection of 10% this compound | 30% reduction at 6 days post-injection | |

| MMP-2 and MMP-9 Activity | LHßTag Mouse Model of Retinoblastoma | 300µg subconjunctival injection of this compound | Lowered to background levels at 1 week |

Table 3: Effect of this compound on Pro-Angiogenic Growth Factors

| Parameter | Experimental Model | Treatment | Result | Reference |

| VEGF Protein Levels | Rat Model of ROP | Intravitreal injection of this compound | Significant decrease at 1 and 2 days post-oxygen exposure | |

| VEGF mRNA Levels | Rat Model of ROP | Intravitreal injection of this compound | 1.8-fold decrease at 6 days post-oxygen exposure | |

| VEGF Concentration | Hypoxic Rat Müller Cells | 1.0 µM this compound | 18% reduction | |

| VEGF Concentration | Hypoxic Rat Müller Cells | 10 µM this compound | 28% reduction | |

| IGF-1 mRNA Expression | Rat Model of ROP | Intravitreal injection of 10% this compound | 36.9% reduction at postnatal day 20 | |

| IGF-1 Receptor mRNA Expression | Rat Model of ROP | Intravitreal injection of 10% this compound | 50.5% reduction at postnatal day 20 |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of neovascularization.

Caption: this compound's multi-target mechanism in inhibiting neovascularization.

References

- 1. Evaluation of endothelial cell migration with a novel in vitro assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Real-time quantification of endothelial response to shear stress and vascular modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Anecortave Acetate: Experimental Protocols in Rat Models of Ocular Neovascularization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anecortave acetate is a synthetic cortisene derivative developed for its angiostatic properties, positioning it as a therapeutic candidate for ocular diseases characterized by neovascularization, such as wet age-related macular degeneration (AMD) and retinopathy of prematurity (ROP).[1] Unlike traditional corticosteroids, this compound has been chemically modified to eliminate significant glucocorticoid activity, thereby reducing the risk of side effects like increased intraocular pressure.[2][3] Its mechanism of action is multifactorial, inhibiting multiple steps in the angiogenic cascade.[4] This document provides detailed experimental protocols for the application of this compound in established rat models of ocular neovascularization, guidance on data presentation, and visualization of relevant biological pathways and experimental workflows.

Mechanism of Action

Caption: Signaling pathway of this compound's anti-angiogenic effects.

Data Presentation

Table 1: Efficacy of this compound in a Rat Model of Oxygen-Induced Retinopathy

| Treatment Group | Retinal Neovascularization (clock hours) | Retinal Vascular Area (mm²) | PAI-1 mRNA Levels (fold increase) | Reference |

| Vehicle-injected | 7.1 ± 1.8 | 30.1 ± 2.8 | 1.0 | |

| This compound (10% suspension) | 2.1 ± 1.2 | 28.4 ± 2.4 | 6-9 |

Table 2: Effect of this compound on Pro-Angiogenic Factors in a Rat Oxygen-Induced Retinopathy Model

| Treatment Group | Retinal IGF-1 mRNA Reduction | Retinal IGF-1 Receptor mRNA Reduction | Retinal VEGF Protein Reduction (at day 1 & 2) | Reference |

| This compound (10% suspension) | 36.9% | 50.5% | Significant decrease vs. vehicle |

Experimental Protocols

Rat Model of Oxygen-Induced Retinopathy (OIR)

This model mimics the conditions of retinopathy of prematurity.

Workflow:

Caption: Workflow for the rat Oxygen-Induced Retinopathy (OIR) model.

Methodology:

-

Animal Model: Use newborn Sprague-Dawley rat pups.

-

Oxygen Exposure: From postnatal day 0 (P0) to P14, expose the pups to a cycle of 50% and 10% oxygen.

-

Drug Preparation: Prepare a 10% suspension of this compound in a sterile vehicle.

-

Intravitreal Injection (P14):

-

Anesthetize the rat pups.

-

Using a microsyringe with a 30-gauge needle, perform an intravitreal injection of 5 µL of the 10% this compound suspension or vehicle into one eye.

-

-

Recovery: Return the pups to normal room air from P14 to P20.

-

Efficacy Evaluation:

-

Retinal Neovascularization Quantification: At P20, euthanize the animals and enucleate the eyes. Prepare retinal flat mounts and stain for blood vessels (e.g., with ADPase histochemistry). Quantify neovascularization using a clock-hour method or by counting pre-retinal vascular cells.

-

Rat Model of Laser-Induced Choroidal Neovascularization (CNV)

This model is relevant for studying the exudative form of AMD.

Workflow:

Caption: Workflow for the laser-induced Choroidal Neovascularization (CNV) model.

Methodology:

-

Animal Model: Use adult Brown Norway rats.

-

Anesthesia and Pupil Dilation: Anesthetize the rats and dilate their pupils.

-

Laser Photocoagulation:

-

Use a diode laser (e.g., 532 nm) to deliver 4-5 laser spots around the optic nerve head.

-

Laser parameters for rats: 250 mW power, 200 µm spot size, 100 ms duration.

-

Successful rupture of Bruch's membrane is confirmed by the appearance of a bubble.

-

-

Drug Administration:

-

Intravitreal Injection: As described in the OIR protocol.

-

Posterior Juxtascleral Depot (PJD) - Adapted for Rats: While specific protocols for rats are not widely published, the principles from rabbit and primate studies can be adapted. This requires a specialized curved cannula to deposit the this compound suspension onto the sclera near the posterior pole without perforating the globe. Careful surgical technique is paramount to avoid ocular structures.

-

-

Efficacy Evaluation:

-

Fluorescein Angiography (FA): At various time points (e.g., 7, 14, and 21 days), perform FA to visualize and quantify the leakage from CNV lesions.

-

Histology: At the end of the study, euthanize the animals, enucleate the eyes, and prepare choroidal flat mounts or cross-sections. Stain with isolectin B4 or hematoxylin and eosin to measure the CNV area and volume.

-

Safety and Pharmacokinetics

Preclinical studies in various animal models, including rats, have shown that this compound has a favorable safety profile with no significant ocular or systemic toxicity observed following oral, topical, or posterior juxtascleral administration. Pharmacokinetic studies indicate that a posterior juxtascleral depot can provide sustained therapeutic concentrations of the active metabolite, anecortave desacetate, to the choroid and retina for up to 6 months.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Preclinical safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. This compound in the treatment of age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Posterior Juxtascleral Depot (PJD) Administration of Anecortave Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anecortave acetate (Retaane®) is a synthetic cortisene, an angiostatic steroid developed for the treatment of neovascular age-related macular degeneration (AMD).[1][2] Unlike traditional corticosteroids, it is designed to inhibit angiogenesis without significant glucocorticoid activity, thereby avoiding common side effects like increased intraocular pressure.[3] this compound's mechanism of action is multifactorial, targeting several pathways involved in the formation of new blood vessels.[1] It is administered via a posterior juxtascleral depot (PJD), a method designed to deliver the drug to the posterior segment of the eye, specifically the macula, for sustained release over a six-month period.[4] This delivery route aims to maximize therapeutic concentrations at the target site while minimizing systemic exposure and the risks associated with intraocular injections.

Mechanism of Action

This compound inhibits angiogenesis through a multi-targeted approach, acting downstream of the initial angiogenic stimuli. This broad-based activity allows it to inhibit neovascularization induced by various growth factors. The primary mechanisms include:

-

Downregulation of Growth Factors: this compound has been shown to reduce the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1), as well as the IGF-1 receptor. In preclinical models, it inhibited the hypoxic induction of all VEGF isoforms.

-

Inhibition of Proteolytic Enzymes: The process of endothelial cell migration and invasion, crucial for forming new vessels, relies on the degradation of the extracellular matrix by enzymes like urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMPs). This compound inhibits the activity of these proteases.

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting angiogenesis.

Quantitative Data from Clinical Trials

The safety and efficacy of this compound administered via PJD have been evaluated in several key clinical trials. The data below summarizes the primary outcomes.

Table 1: Efficacy of this compound Monotherapy (C-98-03 Study)

| Outcome Measure (at 24 months) | This compound 15 mg | Placebo | p-value |

| Patients Maintaining Vision (<3 line loss) | 73% | 47% | ≤0.05 |

| Patients with Severe Vision Loss (≥6 line loss) | 6% | 23% | ≤0.05 |

| Inhibition of Classic CNV Growth | Demonstrated | - | ≤0.05 |

The C-98-03 study was a double-masked, placebo-controlled trial involving 128 patients with subfoveal CNV secondary to AMD. Treatment was administered every six months for 24 months.

Table 2: Comparative Efficacy of this compound vs. PDT (C-01-99 Study)

| Outcome Measure (at 12 months) | This compound 15 mg | Verteporfin PDT | p-value |

| Patients Maintaining Vision (<3 line loss) | 45% | 49% | >0.05 |

| Mean Change in Visual Acuity | No statistically significant difference | No statistically significant difference | >0.05 |

The C-01-99 study was a non-inferiority trial that enrolled 530 patients with exudative AMD, comparing PJD administration of this compound every six months with PDT every three months. The results showed clinical equivalence between the two treatments over 24 months.

Table 3: Pharmacokinetic Study Outcomes

| Study | Dose | Patients Maintaining Vision (12 months) | Systemic Accumulation |

| PK Study 1 | 30 mg | 72% | None observed |